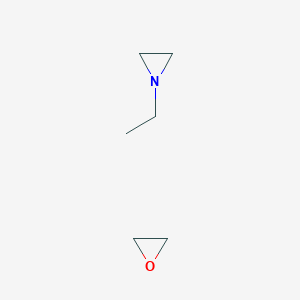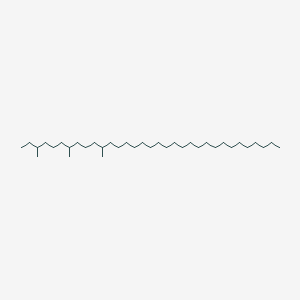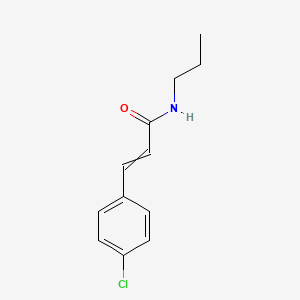
2-Propenamide, 3-(4-chlorophenyl)-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, 3-(4-chlorophenyl)-N-propyl- is an organic compound with the molecular formula C12H14ClNO It is a derivative of propenamide, featuring a chlorophenyl group and a propyl group attached to the nitrogen atom
Méthodes De Préparation
The synthesis of 2-Propenamide, 3-(4-chlorophenyl)-N-propyl- typically involves the reaction of 4-chlorobenzaldehyde with propylamine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with acrylamide under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
2-Propenamide, 3-(4-chlorophenyl)-N-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Applications De Recherche Scientifique
2-Propenamide, 3-(4-chlorophenyl)-N-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its structural features allow for modifications to enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Propenamide, 3-(4-chlorophenyl)-N-propyl- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The chlorophenyl group can enhance its binding affinity to certain targets, while the propyl group can influence its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-Propenamide, 3-(4-chlorophenyl)-N-propyl- can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: This compound features a methoxy group instead of a propyl group, which can alter its reactivity and biological activity.
2-Propenamide, 3-(4-chlorophenyl)-N-hydroxy-:
2-Propenamide, 3-(4-chlorophenyl)-N-(3-hydroxypropyl)-: This compound has a hydroxypropyl group, which can affect its solubility and reactivity.
The uniqueness of 2-Propenamide, 3-(4-chlorophenyl)-N-propyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
23784-63-6 |
|---|---|
Formule moléculaire |
C12H14ClNO |
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C12H14ClNO/c1-2-9-14-12(15)8-5-10-3-6-11(13)7-4-10/h3-8H,2,9H2,1H3,(H,14,15) |
Clé InChI |
JFLZNEOOZPROPS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
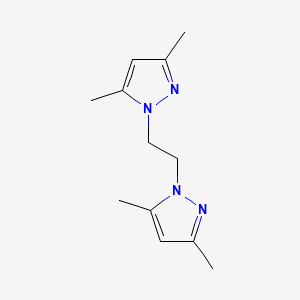
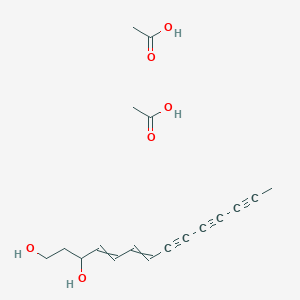

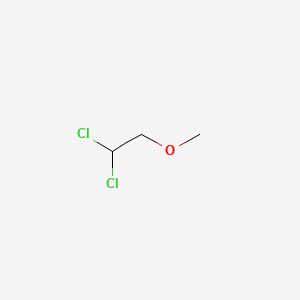
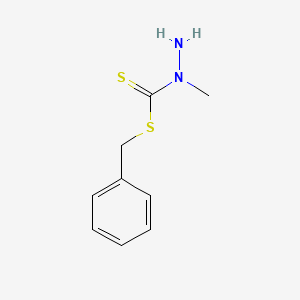
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)

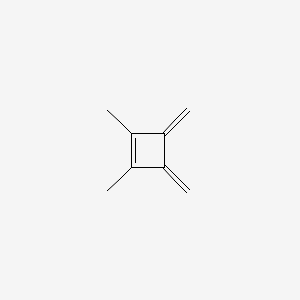

![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)
